molecular formula C11H13NO3S B229763 N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide

N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide

Cat. No. B229763
M. Wt: 239.29 g/mol
InChI Key: ZKMAJCSTIQMPBS-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide, also known as DBM, is a small molecule that has gained attention in the scientific community due to its potential therapeutic properties. DBM is a sulfonamide derivative that has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide is not fully understood. However, it is believed that N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide exerts its therapeutic effects by modulating various signaling pathways in the body. For example, N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective properties, N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has also been found to have antioxidant effects by scavenging free radicals. N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has also been shown to modulate the expression of various genes involved in cellular proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide is a relatively small molecule that can be easily synthesized in the laboratory. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide is that it has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide. Another area of research is the investigation of the potential therapeutic effects of N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide in various disease models, including autoimmune disorders, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide and to identify potential drug targets for N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide-based therapies.
Conclusion:
N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide is a small molecule that has shown promise in preclinical studies for its anti-inflammatory, anti-cancer, and neuroprotective effects. While there is still much to be learned about the mechanism of action and potential therapeutic applications of N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide, it represents a promising area of research for the development of novel therapies for a variety of diseases.

Synthesis Methods

N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide can be synthesized via a multi-step process starting from 2,6-dimethylbenzofuran. The first step involves the reaction of 2,6-dimethylbenzofuran with chlorosulfonic acid to form 2,6-dimethyl-4-chlorosulfonylbenzofuran. This intermediate is then reacted with ammonia to form 2,6-dimethyl-4-sulfamoylbenzofuran, which is subsequently treated with formaldehyde and sodium borohydride to yield N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide.

Scientific Research Applications

N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has been studied extensively in preclinical models for its potential therapeutic effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

N-(2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide

InChI

InChI=1S/C11H13NO3S/c1-7-4-11-9(5-8(2)15-11)6-10(7)12-16(3,13)14/h4-6,12H,1-3H3

InChI Key

ZKMAJCSTIQMPBS-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=C(C=C2O1)C)NS(=O)(=O)C

Canonical SMILES

CC1=CC2=C(C=C(O2)C)C=C1NS(=O)(=O)C

Origin of Product

United States

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